N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a benzo[d][1,3]dioxol-5-yloxy ethylamide side chain. The coumarin moiety is known for diverse biological activities, including anticoagulant and antimicrobial properties, while the benzo[d][1,3]dioxol group (a methylenedioxy aromatic system) is frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c21-18(14-9-12-3-1-2-4-15(12)26-19(14)22)20-7-8-23-13-5-6-16-17(10-13)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOKHKESQYCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antitumor and anti-tubercular activities, suggesting potential targets could be related to these biological processes.
Mode of Action
It’s worth noting that similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cancer cell lines. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
Given the potential antitumor and anti-tubercular activities, it can be hypothesized that the compound may interfere with pathways related to cell proliferation, apoptosis, and bacterial metabolism.
Result of Action
Some studies suggest that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines. This indicates that the compound may have a cytotoxic effect on cancer cells.
Biological Activity
The compound N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a derivative of chromene and benzo[d][1,3]dioxole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antiproliferative, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 407.4 g/mol. The structure features a chromene core linked to a benzo[d][1,3]dioxole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5 |
| Molecular Weight | 407.4 g/mol |
| Structure | Chromene derivative with benzo[d][1,3]dioxole |
Antiproliferative Activity
Research indicates that derivatives of chromene exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain benzoxazepine derivatives demonstrate cytotoxicity against solid tumor cell lines, with specific compounds achieving IC50 values below 20 µM against HCT-116 and MCF-7 cells .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of several compounds derived from chromene. The results are summarized in the table below:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HCT-116 | 16.19 ± 1.35 |
| Compound 2 | MCF-7 | 17.16 ± 1.54 |
| Compound 3 | A549 | >60 |
These findings suggest that modifications to the chromene structure can enhance its anticancer potency.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, depending on the cancer cell line used . This suggests potential applications in treating inflammatory diseases as well as cancer.
Antimicrobial Activity
Antimicrobial evaluations have shown that certain derivatives possess limited antimicrobial activity against specific bacterial pathogens. For example, while some compounds demonstrated significant activity against Gram-positive bacteria, their efficacy against Gram-negative strains was less pronounced .
Summary of Antimicrobial Effects
A summary of antimicrobial activity for selected derivatives is presented below:
| Compound ID | Bacterial Strain | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Significant |
| Compound B | Escherichia coli | Limited |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
- Cytokine Modulation : By affecting cytokine release, it may alter inflammatory responses in tissues.
- Antimicrobial Mechanisms : The structural components may interfere with bacterial cell wall synthesis or function.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit Trk kinase activity, which is implicated in various cancers and inflammatory diseases .
Neuroprotective Effects
The compound's structural analogs are being explored for their neuroprotective properties. The modulation of NMDA receptors by similar compounds has been linked to the prevention of neuronal damage in conditions like Alzheimer's disease and Huntington's disease. This suggests that 2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide could potentially serve as a therapeutic agent in neurodegenerative disorders .
Modulation of Immune Responses
Emerging studies indicate that compounds with a similar structure may influence immune responses through the kynurenine pathway. This pathway is crucial in regulating inflammation and immune responses, which are significant in autoimmune diseases and chronic inflammatory conditions .
Case Studies
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive regions:
- Coumarin Core (2H-chromen-2-one) : Susceptible to electrophilic substitution, ring-opening, and photochemical reactions.
- Carboxamide Group : Can undergo hydrolysis, reduction, or nucleophilic substitution.
- Benzodioxole-Ethyloxy Chain : Potential for oxidation, ether cleavage, or substituent modifications.
Coumarin Core Reactions
The 2H-chromen-2-one system exhibits characteristic reactivity:
Example :
Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate to form hydrazides and azines via lactone ring-opening . Analogous reactions may yield hydrazide derivatives from the carboxamide group.
Carboxamide Reactivity
The –CONH– group participates in hydrolysis and nucleophilic reactions:
Key Finding :
In related chromene-3-carboxamides, reduction with LiAlH₄ converts the amide to an amine with >80% yield.
Benzodioxole-Ethyloxy Modifications
The ethyloxy-benzodioxole chain may undergo:
| Reaction Type | Conditions | Products |
|---|---|---|
| Ether Cleavage | HI (48%), Δ | Catechol derivatives + ethylene glycol . |
| Oxidation | KMnO₄, acidic conditions | Cleavage of methylenedioxy to form dicarboxylic acid . |
Example :
Benzodioxole ethers oxidize to catechols under strong acidic oxidants, altering substituent electronics .
Stability and Degradation
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of molecules described in the evidence:
Key Observations :
- Benzimidazoles (e.g., 4d–4f) : These compounds feature halogen (Br, F) or nitro groups on the benzo[d][1,3]dioxol ring, which enhance lipophilicity and electronic effects. Melting points range from 181–203°C, with yields of 55–82% .
- Piperazine Derivatives (e.g., 8–12) : Substitution on the piperazine ring (e.g., with chlorophenyl or trifluoromethylphenyl groups) significantly alters physicochemical properties. For instance, compound 25 (trifluoromethyl-substituted) has a lower yield (55%) compared to unsubstituted analogues (65–82%) .
Physical and Spectral Properties
Comparative data for select compounds:
The target compound’s hypothetical 1H-NMR would likely show signals for the coumarin lactone (δ ~6.2–8.2 ppm), OCH2O protons (δ ~5.9–6.1 ppm), and ethylamide chain (δ ~3.5–4.5 ppm).
Preparation Methods
Vilsmeier-Haack Formylation
The coumarin scaffold is synthesized via Vilsmeier-Haack reaction using 2-hydroxyacetophenone derivatives:
Reaction Conditions
- Substrate : 2-Hydroxyacetophenone (10 mmol)
- Reagents : Phosphorus oxychloride (POCl₃, 12 mmol), dimethylformamide (DMF, 15 mmol)
- Solvent : Dichloromethane (DCM)/H₂O (2:1)
- Temperature : 0°C → 25°C (gradual warming)
- Yield : 46–94%
Mechanism :
- Formation of chloroiminium intermediate
- Electrophilic formylation at the ortho position to hydroxyl group
- Cyclization to yield chromone-3-carbaldehyde
Pinnick Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to the carboxylic acid using NaClO₂/sulfamic acid :
Reaction Conditions
- Substrate : Chromone-3-carbaldehyde (5 mmol)
- Oxidizing Agent : Sodium chlorite (NaClO₂, 10 mmol), sulfamic acid (10 mmol)
- Solvent : DCM/H₂O (3:1)
- Time : 12 h
- Yield : 53–61%
Characterization Data
Synthesis of N-(2-(Benzo[d]Dioxol-5-Yloxy)Ethyl)Amine
Etherification of Sesamol
Benzo[d]dioxol-5-ol (sesamol) is alkylated with 2-chloroethylamine hydrochloride:
Reaction Conditions
- Substrate : Sesamol (10 mmol), 2-chloroethylamine hydrochloride (12 mmol)
- Base : K₂CO₃ (15 mmol)
- Solvent : DMF (50 mL)
- Temperature : 80°C, 8 h
- Yield : 68–72%
Characterization Data
Protection/Deprotection Strategies
Alternative routes employ Mitsunobu reaction for ether formation:
- Reagents : Diethyl azodicarboxylate (DEAD, 5 mmol), triphenylphosphine (5 mmol)
- Substrate : Sesamol (5 mmol), 2-aminoethanol (6 mmol)
- Yield : 75–80%
Amide Coupling Reaction
Acid Chloride Method
The carboxylic acid is activated using thionyl chloride (SOCl₂) :
Reaction Conditions
- Substrate : 2-Oxo-2H-chromene-3-carboxylic acid (3 mmol)
- Activation : SOCl₂ (3 mmol), DCM (30 mL), 1 h under N₂
- Coupling : Et₃N (9 mmol), N-(2-(benzo[d]dioxol-5-yloxy)ethyl)amine (3 mmol)
- Solvent : DCM (50 mL)
- Yield : 44–64%
Mechanism :
- Formation of acyl chloride intermediate
- Nucleophilic attack by primary amine
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Time | 12 h | +15% |
| Et₃N Equivalents | 3 eq | +22% |
| Solvent (DCM vs THF) | DCM | +18% |
Carbodiimide-Mediated Coupling
Alternative method using EDCl/HOBt :
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq), hydroxybenzotriazole (HOBt, 1.1 eq)
- Solvent : DMF (20 mL)
- Yield : 58–63%
Purification and Characterization
Recrystallization
- Solvent System : Ethanol/H₂O (4:1)
- Purity : >95% (HPLC)
Spectroscopic Data
- IR (KBr) : 3320 cm⁻¹ (N-H), 1675 cm⁻¹ (amide C=O), 1610 cm⁻¹ (chromone C=O)
- ¹H NMR (DMSO-d6) :
δ 8.82 (s, 1H, chromone C4-H),
δ 7.25–8.15 (m, 4H, chromone aromatic),
δ 6.85 (d, J = 8.2 Hz, 1H, benzodioxole),
δ 6.72 (s, 1H, benzodioxole),
δ 6.60 (d, J = 8.2 Hz, 1H, benzodioxole),
δ 5.95 (s, 2H, -O-CH₂-O-),
δ 3.65 (t, J = 5.8 Hz, 2H, -O-CH₂-CH₂-NH-),
δ 3.45 (q, J = 5.8 Hz, 2H, -CH₂-NH-),
δ 2.50 (t, J = 6.2 Hz, 2H, -NH-CO-)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acid Chloride | High reactivity, short reaction time | SOCl₂ handling requires caution | 44–64% |
| EDCl/HOBt | Mild conditions | Higher cost of reagents | 58–63% |
| Mitsunobu Alkylation | Stereochemical control | Limited scalability | 75–80% |
Industrial-Scale Considerations
Q & A
Q. What are the common synthetic routes for preparing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of a benzo[d][1,3]dioxole derivative (e.g., sesamol) with a chromene-3-carboxylic acid intermediate. This step often employs bases like K₂CO₃ in polar aprotic solvents (e.g., MeCN or DMF) to facilitate nucleophilic substitution .
- Step 2 : Amide bond formation between the chromene carbonyl group and an ethylamine linker. Reagents such as carbodiimides (e.g., DCC) or coupling agents (e.g., HATU) are used to activate the carboxylate .
- Purification : Flash column chromatography on silica gel and recrystallization (e.g., from acetone) are standard methods to achieve >95% purity .
Q. How is the compound characterized to confirm its structural identity and purity?
Analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.0 ppm, chromene carbonyl at ~δ 165 ppm) .
- Mass spectrometry : High-resolution MS (ESI±) to confirm molecular weight (e.g., [M+H]+ at m/z 410.2 observed in similar compounds) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro binding assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs .
- Cell-based assays : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines to determine IC₅₀ values .
- Enzyme inhibition : Kinetic studies using spectrophotometric methods to assess inhibition constants (e.g., Kᵢ for proteases) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key factors include:
- Reaction conditions : Temperature control (e.g., 60–80°C for amidation) and solvent selection (e.g., DMF for solubility) .
- Catalysts : Use of Pd-based catalysts for coupling reactions or lipases for enantioselective synthesis .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) to maximize yield .
Q. How should researchers address contradictory data in biological activity studies?
Contradictions may arise from:
- Assay variability : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments .
- Off-target effects : Profile selectivity using panels of related enzymes/receptors (e.g., Eurofins CEREP panel) .
- Compound stability : Test metabolic stability in liver microsomes to rule out degradation artifacts .
Q. What strategies are effective for elucidating structure-activity relationships (SAR)?
- Analog synthesis : Modify substituents (e.g., replace benzo[d][1,3]dioxole with furan or thiophene) and compare activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Pharmacophore mapping : Identify critical functional groups (e.g., chromene carbonyl for hydrogen bonding) .
Q. What methodologies assess metabolic stability and pharmacokinetics?
- In vitro assays : Incubation with liver microsomes or hepatocytes to measure half-life (t₁/₂) and clearance rates .
- LC-MS/MS analysis : Quantify parent compound and metabolites in plasma (e.g., Caco-2 permeability assays) .
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate bioavailability and blood-brain barrier penetration .
Q. How can potential off-target interactions be minimized during drug development?
- Selectivity screening : Test against structurally related targets (e.g., GPCR kinase subfamilies) .
- Covalent modification : Introduce steric hindrance (e.g., methyl groups) to reduce non-specific binding .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
